molecular formula C12H24BNO4 B2846813 N-BOC-Aminomethylboronic acid pinacol ester CAS No. 2144499-63-6

N-BOC-Aminomethylboronic acid pinacol ester

Cat. No. B2846813
CAS RN: 2144499-63-6
M. Wt: 257.14
InChI Key: NZHBONRCKUQNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-BOC-Aminomethylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2144499-63-6. It has a molecular weight of 257.14 and a linear formula of C12H24BNO4 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic esters, in general, are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a known process, but it is not well developed .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H24BNO4 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 257.14 .

Scientific Research Applications

Asymmetric Synthesis and Catalyst Use

Asymmetric Synthesis of Protected α-Amino Boronic Acid Derivatives

A method using a Cu(II) catalyst has been developed for the asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron. This approach provides access to α-amino boronic acid derivatives, which are important for pharmaceutical applications, with high stereoselectivity and good yields. The process is notable for its operation at room temperature and its use of inexpensive, commercially available reagents (Buesking et al., 2014).

Copper-Catalyzed Synthesis

Another significant application is the Cu(I)-catalyzed synthesis of alpha-amino boronate esters from N-tert-butanesulfinyl aldimines. This method demonstrates good yields and high diastereoselectivities, extending its utility to the efficient synthesis of bortezomib, an important drug for treating multiple myeloma and mantle cell lymphoma (Beenen et al., 2008).

Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling

A noteworthy application involves the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes. This method features high yields and complete retention of configuration, showcasing the utility of pinacol boronic esters in complex organic synthesis (Takagi et al., 2002).

Analytical Challenges and Solutions

Analysis of Highly Reactive Pinacolboronate Esters

Pinacolboronate esters, crucial in Suzuki coupling reactions, present unique analytical challenges due to their instability. Innovative approaches have been developed to stabilize these compounds for chromatographic purity analysis, demonstrating the importance of careful handling and analysis of such reactive species (Zhong et al., 2012).

Novel Applications and Properties

Phosphorescence from Arylboronic Esters

An unexpected discovery revealed that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding of phosphorescent organic molecules and suggests new potential applications for arylboronic esters in materials science (Shoji et al., 2017).

Mechanism of Action

Target of Action

N-BOC-Aminomethylboronic acid pinacol ester, also known as tert-Butyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (the targets of this compound) with organic halides .

Mode of Action

The compound interacts with its targets (organoboron compounds) through a process called transmetalation . In the Suzuki–Miyaura coupling reaction, the organoboron compound is transferred from boron to palladium . This process is facilitated by the this compound, which acts as a source of the organoboron compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the reaction in which it is used .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

properties

IUPAC Name

tert-butyl N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO4/c1-10(2,3)16-9(15)14-8-13-17-11(4,5)12(6,7)18-13/h8H2,1-7H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHBONRCKUQNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2144499-63-6
Record name tert-butyl N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.